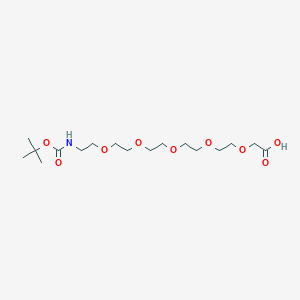

T-boc-n-amido-peg5-ch2co2h

Description

Properties

IUPAC Name |

2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H33NO9/c1-17(2,3)27-16(21)18-4-5-22-6-7-23-8-9-24-10-11-25-12-13-26-14-15(19)20/h4-14H2,1-3H3,(H,18,21)(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLLNIAGWMCSEJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H33NO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The synthesis involves three stages:

-

Boc protection of a primary amine .

-

PEG5 chain elongation .

-

Terminal carboxylation .

Key Intermediate: Boc-NH-PEG5-OH

A precursor with a hydroxyl terminus is carboxylated to form CH2CO2H. Industrial routes use PEG diols or amines as starting materials.

Step-by-Step Preparation Methods

Boc Protection of the Primary Amine

Reagents : tert-Butyl dicarbonate (Boc2O), triethylamine (TEA), dimethylformamide (DMF).

Procedure :

PEG5 Chain Assembly

Method A (Stepwise Ethoxylation) :

Terminal Carboxylation

Route 1 (Alkylation with Bromoacetic Acid) :

-

Treat Boc-NH-PEG5-OH with bromoacetic acid (1.2 equiv) and NaH in DMF.

-

Stir at 50°C for 6 h.

Route 2 (Oxidation of Primary Alcohol) : -

React Boc-NH-PEG5-OH with Jones reagent (CrO3/H2SO4) at 0°C.

Table 1: Carboxylation Route Comparison

| Parameter | Alkylation (Route 1) | Oxidation (Route 2) |

|---|---|---|

| Yield | 75% | 65% |

| Purity | ≥90% | ≥85% |

| Byproducts | Unreacted bromide | Overoxidized ketones |

| Scalability | High | Moderate |

Optimization of Reaction Conditions

Solvent Selection

Temperature Control

Catalysts and Equivalents

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

Industrial-Scale Production Considerations

Cost-Efficiency

Environmental Impact

Comparative Analysis with Related PEG Derivatives

Table 2: Functional PEG5 Linkers

| Compound | Terminal Group | Yield | Application |

|---|---|---|---|

| t-Boc-N-Amido-PEG5-Ms | Mesyl | 88% | Sulfonation reactions |

| t-Boc-N-Amido-PEG5-Azide | Azide | 78% | Click chemistry |

| This compound | Carboxylic acid | 75% | Bioconjugation |

Challenges and Mitigation Strategies

Boc Deprotection During Synthesis

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The terminal carboxylic acid group can undergo nucleophilic substitution reactions with primary amines to form stable amide bonds.

Deprotection Reactions: The Boc group can be deprotected under mild acidic conditions to form the free amine

Common Reagents and Conditions:

Activators: Common activators for the formation of amide bonds include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

Deprotection: The Boc group can be removed using mild acidic conditions, such as treatment with trifluoroacetic acid (TFA)

Major Products:

Scientific Research Applications

Bioconjugation

Bioconjugation refers to the process of chemically linking biomolecules to create conjugates that can enhance therapeutic efficacy or diagnostic capabilities. T-boc-N-amido-PEG5-CH2CO2H plays a crucial role in this area due to its ability to form stable conjugates with proteins, peptides, and nucleic acids.

- Mechanism : The T-boc group protects the amine during reactions, allowing for selective coupling with carboxylic acids or other reactive groups on biomolecules.

- Applications : This compound is frequently used in the development of antibody-drug conjugates (ADCs), where it serves as a linker that connects cytotoxic drugs to antibodies. The PEG component improves solubility and reduces immunogenicity, enhancing the therapeutic index of ADCs .

Drug Delivery Systems

The unique properties of this compound make it an excellent candidate for drug delivery applications.

- Enhanced Solubility : The PEG segment significantly increases the solubility of hydrophobic drugs, facilitating their administration.

- Controlled Release : By modifying the structure of the PEG linker, researchers can control the release rate of drugs from delivery systems. This allows for sustained release at targeted sites, improving therapeutic outcomes .

Medicinal Chemistry

In medicinal chemistry, this compound is utilized as a building block for synthesizing various small molecules and biomolecules.

- Synthesis of Conjugates : It can be incorporated into complex molecules such as proteolysis-targeting chimeras (PROTACs), which are designed for targeted protein degradation.

- Functionalization : The terminal carboxylic acid group allows for further functionalization, enabling the introduction of additional pharmacophores or targeting moieties .

Comparative Analysis with Related Compounds

To understand the advantages of this compound, it is useful to compare it with other similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| T-boc-N-amido-PEG3-CH2CO2H | Shorter PEG chain length | More rapid degradation; less hydrophilicity |

| T-boc-N-amido-PEG2-CH2CO2H | Even shorter PEG chain length | Limited solubility; suitable for specific applications |

| Amino-polyethylene glycol (NH2-PEG) | Lacks protective groups; contains free amine | Directly reactive without need for deprotection |

The versatility of this compound lies in its balance between reactivity and stability, making it suitable for a wide range of applications while maintaining biocompatibility due to the PEG component .

Case Study 1: Antibody-drug Conjugates

A study demonstrated that incorporating this compound into ADC formulations significantly improved drug solubility and stability while reducing off-target toxicity. The enhanced pharmacokinetics resulted in improved therapeutic outcomes in preclinical models of cancer .

Case Study 2: Targeted Drug Delivery

Research explored using this compound in nanoparticle-based drug delivery systems. The PEGylation of nanoparticles allowed for prolonged circulation time in vivo and decreased recognition by the immune system, leading to enhanced drug accumulation at tumor sites .

Mechanism of Action

Mechanism:

- T-boc-n-amido-peg5-ch2co2h acts as a linker molecule, facilitating the attachment of various functional groups or biomolecules. The PEG spacer increases solubility and biocompatibility, while the Boc-protected amino group allows for selective deprotection and further modification .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Key Observations :

- Reactivity : The NHS ester derivative (C22H35N3O11) is more reactive toward primary amines than this compound, which requires carbodiimide activation for coupling .

- Solubility : All PEG-based compounds exhibit high aqueous solubility due to the PEG spacer, but this compound’s carboxylic acid group enhances compatibility with polar solvents .

- Stability : The t-Boc group in this compound is stable under neutral conditions but labile in acidic environments, whereas maleimide derivatives (e.g., Mal-amido-PEG2-TFP ester) are prone to hydrolysis in aqueous media .

Biological Activity

T-Boc-N-amido-PEG5-CH2CO2H is a heterobifunctional polyethylene glycol (PEG) derivative that features a tert-butyloxycarbonyl (Boc) protected amine and a carboxylic acid group. This compound is increasingly utilized in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs). The PEG moiety enhances solubility and biocompatibility, making it a valuable tool in medicinal chemistry and chemical biology.

- Chemical Formula : C₁₃H₂₅N₃O₇

- Molecular Weight : Approximately 303.35 g/mol

- Purity : ≥95%

- Structure : Contains a Boc-protected amine at one end and a carboxyl group at the other, linked by a PEG chain.

The biological activity of this compound primarily arises from its ability to facilitate bioconjugation reactions. The Boc group can be easily removed under mild acidic conditions, freeing the amine for further reactions. The carboxylic acid group allows for the formation of amide bonds with various biomolecules, including proteins and peptides.

1. Bioconjugation

This compound serves as a versatile linker for attaching therapeutic agents to biomolecules. This capability is crucial for creating ADCs, which combine antibodies with cytotoxic drugs to selectively target cancer cells. The PEG linker enhances the pharmacokinetics of these conjugates by improving solubility and reducing immunogenicity.

2. Targeted Protein Degradation

The compound is also used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are designed to induce targeted degradation of specific proteins within cells. By linking a ligand that binds to an E3 ubiquitin ligase with a target protein ligand through this compound, researchers can promote the ubiquitination and subsequent degradation of the target protein, offering a novel therapeutic strategy against various diseases, including cancer .

Study 1: Development of Antibody-Drug Conjugates

A study demonstrated the effectiveness of this compound in synthesizing ADCs. Researchers conjugated this linker to an antibody targeting HER2, followed by attachment of a cytotoxic drug. The resulting ADC showed enhanced targeting ability and reduced systemic toxicity compared to free drug administration, highlighting the potential of PEG linkers in improving therapeutic profiles .

Study 2: PROTAC Synthesis

Another investigation focused on using this compound in PROTAC development. By linking an E3 ligase binder and a target protein ligand via this PEGylated linker, the study reported successful degradation of target proteins in cancer cell lines. This approach demonstrated the compound's utility in advancing targeted therapy strategies .

Comparative Analysis

| Property | This compound | Other PEG Linkers |

|---|---|---|

| Solubility | High | Varies |

| Bioconjugation Efficiency | High | Moderate to High |

| Use in PROTACs | Yes | Limited |

| Toxicity Profile | Low | Varies |

Q & A

Basic: How can researchers optimize the synthesis of T-boc-n-amido-peg5-ch2co2h to improve yield and purity?

Methodological Answer:

- Framework : Apply the PICO(T) framework to define variables:

- Population : Reaction components (e.g., reactants, solvents).

- Intervention : Adjusting reaction conditions (temperature, catalyst concentration, or reaction time).

- Comparison : Baseline synthesis protocol vs. modified conditions.

- Outcome : Yield (%) and purity (HPLC/NMR analysis).

- Time : Reaction completion time.

- Experimental Design : Use fractional factorial designs to isolate critical variables affecting yield .

- Data Analysis : Compare chromatographic profiles (e.g., HPLC retention times) and spectroscopic data (e.g., NMR peak integration) to quantify purity .

Basic: What spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Methodological Answer:

- Primary Techniques :

- NMR : Analyze Boc-group protons (δ 1.2–1.4 ppm) and PEG backbone signals (δ 3.5–3.7 ppm) for structural confirmation .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 220 nm) to assess purity (>95% target).

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS: [M+H]+ expected m/z).

- Validation : Cross-reference data with synthetic intermediates to track deviations .

Advanced: How can researchers design experiments to evaluate the stability of this compound under physiological conditions?

Methodological Answer:

- Framework : Use the FINER criteria to ensure feasibility and relevance:

- Feasible : Simulate physiological pH (7.4) and temperature (37°C).

- Novel : Compare degradation kinetics with/without enzymatic exposure (e.g., esterases).

- Ethical : Use in vitro models before progressing to in vivo studies.

- Data Collection : Monitor degradation via LC-MS at timed intervals (0, 24, 48 hrs) and calculate half-life (t1/2) .

Advanced: How should researchers address contradictory data in studies investigating this compound’s efficacy as a drug conjugate linker?

Methodological Answer:

- Root-Cause Analysis :

- Resolution : Perform meta-analysis of published studies, focusing on shared protocols (e.g., conjugation ratios) and outlier exclusion criteria .

Advanced: What comparative frameworks (e.g., PICOT) are suitable for evaluating this compound against alternative PEG-based linkers?

Methodological Answer:

- PICOT Structure :

- Population : Drug molecules requiring controlled release (e.g., chemotherapeutics).

- Intervention : Conjugation with this compound.

- Comparison : Alternative linkers (e.g., maleimide-PEG).

- Outcome : Conjugation efficiency, plasma stability, and in vivo bioavailability.

- Time : 72-hour stability assay.

- Data Synthesis : Use forest plots to visualize effect sizes across studies .

Advanced: How can researchers systematically assess the impact of this compound’s solubility on drug formulation?

Methodological Answer:

- Stepwise Approach :

- Solubility Profiling : Measure logP values in aqueous/organic solvent mixtures.

- Formulation Screening : Test micellar encapsulation efficiency (DLS particle size analysis).

- Stability Correlation : Link solubility to aggregation propensity (via turbidity assays).

- Framework : Align with PEO (Population-Exposure-Outcome) for hypothesis-driven design .

Advanced: What methodologies are recommended for analyzing this compound’s degradation byproducts in biological matrices?

Methodological Answer:

- Analytical Workflow :

- Sample Preparation : Use solid-phase extraction (SPE) to isolate byproducts from plasma.

- Detection : High-resolution LC-QTOF-MS for untargeted metabolomics.

- Data Interpretation : Fragment ion matching with spectral libraries (e.g., NIST) .

- Ethical Consideration : Validate methods using synthetic standards to avoid false positives .

Basic: What steps ensure reproducibility in synthesizing and characterizing this compound across labs?

Methodological Answer:

- Protocol Standardization :

- Document reaction conditions (e.g., inert atmosphere, stirring speed).

- Share raw spectral data (NMR, HPLC) via open-access repositories.

- Collaborative Validation : Cross-lab round-robin testing with blinded samples .

Advanced: How can mechanistic studies elucidate this compound’s interactions with cellular membranes?

Methodological Answer:

- Multidisciplinary Methods :

- Surface Plasmon Resonance (SPR) : Quantify binding affinity to lipid bilayers.

- Molecular Dynamics (MD) : Simulate PEG-lipid interactions at atomic resolution.

- Hypothesis Testing : Use SPIDER framework (Sample-Phenomenon of Interest-Design-Evaluation-Research type) to structure questions .

Basic: What purification strategies are effective for isolating this compound from reaction mixtures?

Methodological Answer:

- Chromatographic Methods :

- Flash Chromatography : Optimize gradient elution (e.g., 10–50% acetonitrile in water).

- Ion-Exchange : Exploit carboxylic acid group (pKa ≈ 4.5) for pH-dependent retention.

- Quality Control : Monitor fractions via TLC (Rf = 0.3 in ethyl acetate/hexane) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.